Ferulic Acid

Description

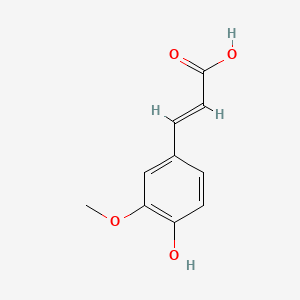

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ferulic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms and Evaluation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is vast, spanning applications in neurodegenerative diseases, cardiovascular conditions, diabetes, and skin protection.[3][4] This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms underpinning FA's bioactivity and presents a series of validated, step-by-step experimental protocols for its evaluation. We will delve into the intricate signaling pathways modulated by FA, including the Nrf2, NF-κB, and MAPK cascades, offering a robust framework for researchers and drug development professionals to investigate and harness its therapeutic capabilities. The guide emphasizes not just the procedural steps but the causality behind experimental choices, ensuring a self-validating system of protocols for rigorous scientific inquiry.

Introduction: The Molecular Basis of this compound's Therapeutic Potential

This compound (4-hydroxy-3-methoxycinnamic acid) is a derivative of cinnamic acid, structurally characterized by a phenolic ring and a carboxylic acid side chain. This specific configuration is the cornerstone of its potent antioxidant activity.[5] The hydroxyl and phenoxy groups on the phenolic ring readily donate electrons to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][6] Upon donating a hydrogen atom, the resulting ferulate radical is highly stabilized by resonance, preventing the initiation or propagation of damaging radical chain reactions.[3][7] This direct free radical scavenging is a primary antioxidant mechanism.[3][6]

Beyond direct scavenging, FA exerts its effects by modulating key intracellular signaling pathways that govern cellular stress responses and inflammation. This guide will explore these mechanisms and the experimental approaches to validate them.

The Antioxidant Properties of this compound: Mechanisms and Evaluation

FA's antioxidant prowess is twofold: direct scavenging of free radicals and upregulation of the endogenous antioxidant defense system.

Mechanism 1: Direct Free Radical Scavenging

As mentioned, the chemical structure of FA allows it to act as a potent free radical scavenger.[3][6] This activity can be quantified using several established in vitro assays.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to assess the hydrogen-donating ability of an antioxidant.[4] DPPH is a stable free radical that has a deep violet color in solution, which turns to a pale yellow upon reduction by an antioxidant.[4]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Keep the solution protected from light.

-

Sample Preparation: Prepare serial dilutions of this compound in methanol. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration or control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][9] A control well should contain methanol and the DPPH solution only.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[8]

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] This method is applicable to both hydrophilic and lipophilic antioxidants.[10]

Methodology:

-

Reagent Preparation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][8]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][11]

-

Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

Reaction: In a 96-well microplate, add a small volume (e.g., 10 µL) of each this compound concentration to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for approximately 6 minutes.[8]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

Table 1: Comparative Antioxidant Activity of this compound

| Assay | IC50 Value (µM) - Representative | Reference Compound |

| DPPH Radical Scavenging | ~25-50 | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging | ~10-30 | Trolox |

Note: IC50 values are highly dependent on specific assay conditions and should be determined empirically. The values presented are for illustrative purposes based on literature.

Mechanism 2: Upregulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway

This compound also enhances the body's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like FA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[11] This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[2][5]

Caption: this compound activates the Nrf2-ARE antioxidant pathway.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[13][14] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells.[5][13]

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours.[15]

-

Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in the presence of 25 µM DCFH-DA for 1 hour.

-

Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and then add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), a peroxyl radical generator.[5][13]

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence every 5 minutes for 1 hour at an emission wavelength of 538 nm and an excitation wavelength of 485 nm.

-

Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

The Anti-inflammatory Properties of this compound: Mechanisms and Evaluation

Chronic inflammation is a key driver of many diseases. This compound exhibits significant anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which reduces the production of pro-inflammatory mediators.[8][16][17]

Mechanism 1: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[8] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[18] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][19]

This compound can inhibit this pathway at multiple points. It has been shown to suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[8][19]

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Mechanism 2: Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[8][18] Inflammatory stimuli activate these kinases through phosphorylation. Activated MAPKs can then phosphorylate and activate transcription factors, such as AP-1, leading to the expression of inflammatory genes. This compound has been shown to dose-dependently decrease the phosphorylation of JNK and ERK1/2 in response to inflammatory stimuli like TNF-α.[8][20] However, its effect on p38 phosphorylation can vary.[8]

Experimental Workflow for Evaluating Anti-inflammatory Effects

A robust workflow is essential to characterize the anti-inflammatory potential of this compound. The murine macrophage cell line RAW 264.7 is a widely used model for this purpose.[21]

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay

Excessive NO production by iNOS is a hallmark of inflammation. The Griess assay provides an indirect measure of NO by quantifying one of its stable breakdown products, nitrite (NO₂⁻), in the cell culture supernatant.[21][22]

Methodology:

-

Cell Culture and Treatment: Follow steps 1-4 of the general workflow. Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS for 24 hours.

-

Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the cell culture medium.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). This mixture should be prepared fresh.

-

Reaction: Add 100 µL of the Griess reagent to each well containing the standards or samples.[22]

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

-

Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Experimental Protocol: Pro-inflammatory Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.[3][24]

Methodology (General Sandwich ELISA Protocol):

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[20]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[20]

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.[3]

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (typically 20-30 minutes).[3]

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Measurement: Read the absorbance at 450 nm.

-

Calculation: Generate a standard curve and determine the cytokine concentrations in the samples.

Experimental Protocol: Western Blot Analysis for Inflammatory Proteins

Western blotting is used to detect and quantify specific proteins in the cell lysate, allowing for the assessment of iNOS and COX-2 expression, as well as the phosphorylation status of key signaling proteins like NF-κB p65 and MAPKs.[18]

Methodology:

-

Cell Lysis: After treatment (a shorter incubation, e.g., 15-30 minutes, is often used for phosphorylation studies), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-iNOS, anti-p-ERK) overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Table 2: Key Protein Targets for Western Blot Analysis of this compound's Anti-inflammatory Action

| Pathway | Target Protein | Expected Effect of this compound |

| NF-κB | Phospho-IκBα | Decrease |

| NF-κB | Phospho-NF-κB p65 (nuclear) | Decrease |

| MAPK | Phospho-ERK1/2 | Decrease |

| MAPK | Phospho-JNK | Decrease |

| Inflammatory Enzymes | iNOS | Decrease |

| Inflammatory Enzymes | COX-2 | Decrease |

Considerations for Drug Development

While this compound demonstrates significant therapeutic potential, its clinical application is met with challenges such as low aqueous solubility and bioavailability.[18] Its rapid metabolism and elimination can also limit its efficacy.[18] Therefore, a critical area of research for drug development professionals is the design of novel drug delivery systems. Strategies such as encapsulation in nanoparticles, liposomes, and polymeric micelles are being explored to enhance the stability, solubility, and bioavailability of this compound, thereby improving its therapeutic outcomes.

Conclusion

This compound is a multifaceted compound with robust, scientifically validated antioxidant and anti-inflammatory properties. Its mechanisms of action are rooted in its ability to directly neutralize free radicals and to modulate critical cellular signaling pathways, namely Nrf2, NF-κB, and MAPK. This guide provides the foundational mechanistic understanding and detailed, actionable protocols necessary for researchers and drug development scientists to accurately assess and leverage the therapeutic potential of this compound. The presented methodologies form a self-validating framework for investigating its bioactivity, paving the way for its development as a novel therapeutic agent for a range of oxidative stress- and inflammation-driven diseases.

References

-

Improving the Effect of this compound on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes. (2024). MDPI. [Link]

-

Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). This compound: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92–100. [Link]

-

Zheng, Z., et al. (2024). This compound as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Pharmaceuticals, 18(6), 912. [Link]

-

Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2020). Oxidative Medicine and Cellular Longevity. [Link]

-

Mogbil, A., et al. (2024). This compound: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. Antioxidants, 13(10), 1224. [Link]

-

A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. (2020). Scientific Reports. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

-

Relationship: Free Radical Damage and this compound. (n.d.). Caring Sunshine. [Link]

-

Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ResearchGate. [Link]

-

Jin, Y., et al. (2020). This compound Ameliorates MPP +/MPTP-Induced Oxidative Stress via ERK1/2-Dependent Nrf2 Activation: Translational Implications for Parkinson Disease Treatment. Molecular Neurobiology, 57(7), 2981–2995. [Link]

-

Dobrovolskaia, M. A., & McNeil, S. E. (Eds.). (2013). Characterization of Nanoparticles Intended for Drug Delivery. Humana Press. [Link]

-

Öztürk, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(1), 229. [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2014). Evidence-Based Complementary and Alternative Medicine. [Link]

-

In Vitro Antioxidant Activities, Free Radical Scavenging Capacity, and Tyrosinase Inhibitory of Flavonoid Compounds and this compound from Spiranthes sinensis (Pers.) Ames. (2014). Molecules. [Link]

-

This compound-loaded drug delivery systems for biomedical applications. (2024). ResearchGate. [Link]

-

Effect of this compound on the MAPK pathway in TNF-α-treated adipocytes. (2024). ResearchGate. [Link]

-

Comparative evaluation of the antioxidant capacity of this compound and synthesized propionyl ferulate. (2020). Journal of Applied Pharmaceutical Science, 10(05), 036-042. [Link]

-

Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. (2014). Evidence-Based Complementary and Alternative Medicine. [Link]

-

Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. (2021). Pharmacognosy Journal, 13(1). [Link]

-

Liu, F., et al. (2019). This compound inhibits bovine endometrial epithelial cells against LPS-induced inflammation via suppressing NK-κB and MAPK pathway. Research in Veterinary Science, 126, 263-269. [Link]

-

This compound alleviates retinal neovascularization by modulating microglia/macrophage polarization through the ROS/NF-κB axis. (2022). Frontiers in Immunology, 13, 976729. [Link]

-

Nitric oxide (NO) production using the Griess reagent assay in RAW 264.7 cells. (2022). ResearchGate. [Link]

-

Radical scavenging activity of this compound (FA). This compound donates... (n.d.). ResearchGate. [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (2018). Mediators of Inflammation. [Link]

-

Inhibitory effect of this compound on macrophage inflammatory protein-2 production in a murine macrophage cell line, RAW264.7. (1997). Cytokine, 9(4), 243-249. [Link]

-

Effects of this compound on free radical-scavenging activities. The... (n.d.). ResearchGate. [Link]

-

Kumar, N., & Pruthi, V. (2014). This compound—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Journal of Dietary Supplements, 11(4), 305–329. [Link]

-

A study on the antioxidant and anti-inflammatory activities of this compound as a cosmetic material. (2022). Journal of the Korean Applied Science and Technology, 39(6), 929-937. [Link]

-

Synthesis and Anti-Inflammatory Activity of this compound-Sesquiterpene Lactone Hybrids. (2022). Molecules, 27(19), 6527. [Link]

-

Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (2019). Potravinarstvo Slovak Journal of Food Sciences, 13(1), 726-737. [Link]

-

This compound: A Novel Inducer of Antioxidant Enzymes in Wheat (Triticum aestivum L.) Seedlings. (2018). ResearchGate. [Link]

-

Dietary this compound Supplementation Improves Antioxidant Capacity and Lipid Metabolism in Weaned Piglets. (2020). Animals, 10(4), 658. [Link]

-

This compound: A Comprehensive Review. (2024). Pharmaceuticals, 17(9), 1142. [Link]

-

This compound and derivatives: molecules with potential application in the pharmaceutical field. (2009). Revista Brasileira de Farmacognosia, 19(2b), 632-642. [Link]

-

The new formulations of this compound. (2021). ResearchGate. [Link]

-

In vitro and in vivo antioxidant properties of this compound: A comparative study with other natural oxidation inhibitors. (2007). ResearchGate. [Link]

-

In Vitro Antioxidant Activities, Free Radical Scavenging Capacity, and Tyrosinase Inhibitory of Flavonoid Compounds and this compound from Spiranthes sinensis (Pers.) Ames. (2014). MDPI. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2020). Molecules. [Link]

Sources

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. bmgrp.com [bmgrp.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferulic Acid: A Comprehensive Examination of its Natural Abundance and Biosynthetic Pathways in the Plant Kingdom

An In-Depth Technical Guide for Researchers

Abstract

Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a derivative of cinnamic acid, is a phenolic compound ubiquitously synthesized by plants. It plays a crucial role in the structural integrity of the plant cell wall, acting as a cross-linking agent between polysaccharides and lignin, thereby providing rigidity and defense against pathogens.[1][2] Its potent antioxidant properties and role as a key precursor in the biosynthesis of other valuable compounds, such as natural vanillin, have made it a focal point for research in drug development, food science, and biotechnology.[3][4] This technical guide provides an in-depth exploration of the natural distribution of this compound across the plant kingdom and elucidates the intricate biochemical pathways responsible for its synthesis. Furthermore, it offers validated, step-by-step protocols for the extraction and quantification of this compound, designed to equip researchers with the practical knowledge required for its study.

Part 1: Natural Sources and Distribution in Plants

This compound is one of the most abundant hydroxycinnamic acids in the plant world.[3] It is found in the seeds, leaves, and stems of a wide array of plants, including cereals, grains, fruits, and vegetables.[1][5]

The State of this compound in Planta

In the plant matrix, this compound rarely exists in its free form. The vast majority is covalently linked, primarily through ester bonds, to the constituent polymers of the plant cell wall.[6] These include:

-

Polysaccharides: this compound is commonly esterified to the arabinose residues of arabinoxylans in the cell walls of commelinid monocots (e.g., grasses and cereal grains) and to pectin in some dicots.[1][5]

-

Lignin: It serves as a crucial bridge, cross-linking hemicellulose and lignin, a process that reinforces the cell wall and limits its enzymatic degradation by microbes.[2][3]

-

Glycoproteins: this compound can also be found conjugated to cell wall glycoproteins.[6]

This bound state is a critical consideration for its extraction and has significant implications for its bioavailability from dietary sources.[2][6]

Quantitative Distribution

The concentration of this compound varies significantly across different plant species and even between different tissues of the same plant. Cereal brans are among the richest known sources.[3][7] The table below summarizes the this compound content in a variety of common plant-based foods.

| Plant Source | Part | This compound Content (mg/100g dry weight) | References |

| Cereals | |||

| Maize/Corn | Bran | ~3100 | [3] |

| Wheat | Bran | 80 - 200 | [7] |

| Rice | Bran | ~14 | [8] |

| Brown Rice (raw) | 9.9 - 15.0 | [6] | |

| Oats | Grain | ~75 (in bound form) | [7] |

| Barley | Grain (raw) | 0.5 - 0.8 | [6] |

| Fruits & Vegetables | |||

| Popcorn | High Concentration | [2] | |

| Bamboo Shoots | High Concentration | [2] | |

| Pineapple | Present | [1] | |

| Oranges | Present | [9] | |

| Eggplant | Present | [6] | |

| Navy Beans | Richest among common beans | [2] | |

| Flaxseed | 410 ± 20 (as glucoside) | [2] |

Note: Values are approximate and can vary based on cultivar, growing conditions, and analytical methods.

Part 2: The Biosynthesis of this compound

The synthesis of this compound in plants is a multi-step enzymatic process that originates from primary metabolism and flows through two major sequential pathways: the Shikimate Pathway and the Phenylpropanoid Pathway.[10][11]

Stage 1: The Shikimate Pathway - Gateway to Aromatic Compounds

The shikimate pathway is the central metabolic route used by plants and microorganisms to produce the aromatic amino acids L-phenylalanine and L-tyrosine from simple carbohydrate precursors.[12][13] This seven-step pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate and culminates in the synthesis of chorismate, the last common precursor for all three aromatic amino acids.[13] As this pathway is absent in animals, phenylalanine and tryptophan are essential dietary amino acids.[12]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and responsive to various developmental cues and environmental stimuli. Abiotic stressors such as drought, salinity, and cool temperatures can significantly enhance the expression of key biosynthetic genes like PAL, C4H, C3H, and CCOAMT, leading to an accumulation of this compound. [14][15][16]This response is believed to be an adaptive mechanism, as this compound contributes to reinforcing cell walls and scavenging reactive oxygen species generated during stress. [15]

Part 3: Experimental Methodologies

For researchers in drug discovery and natural product chemistry, the ability to accurately extract and quantify this compound is paramount. The following section provides validated, field-proven protocols.

Experimental Workflow Overview

A typical workflow for the analysis of this compound from a plant matrix involves sample preparation, extraction to liberate the bound forms, optional purification, and final quantification.

Protocol 1: Extraction of Bound this compound via Alkaline Hydrolysis

This protocol is a self-validating system for releasing ester-bound this compound from lignocellulosic matrices. The strong alkaline conditions saponify the ester linkages.

Rationale: Sodium hydroxide cleaves the ester bonds between this compound and cell wall polymers. The use of nitrogen and antioxidants (like sodium sulfite) prevents the oxidative degradation of the released phenolics under the harsh alkaline conditions. [17] Materials & Equipment:

-

Dried, finely ground plant material (e.g., wheat bran)

-

2 M Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl) for acidification

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Nitrogen gas source

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

pH meter or pH strips

Procedure:

-

Sample Preparation: Weigh approximately 1 g of dried, ground plant material into a conical flask.

-

Hydrolysis: Add 20 mL of 2 M NaOH. Purge the flask with nitrogen gas for 2-3 minutes to create an inert atmosphere.

-

Incubation: Seal the flask and incubate at room temperature for 24 hours with continuous shaking. [17]Alternatively, for faster extraction, incubate at a higher temperature (e.g., 40-60°C) for 2-4 hours. [18]4. Acidification: After incubation, cool the mixture and acidify to pH 2.0 using 6 M HCl. This protonates the this compound, making it soluble in organic solvents.

-

Liquid-Liquid Extraction: Transfer the acidified mixture to a separatory funnel. Extract the released phenolics three times with an equal volume of ethyl acetate. Pool the organic layers.

-

Drying and Concentration: Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness using a rotary evaporator at <40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of methanol or the initial mobile phase for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the gold standard for the accurate and specific quantification of this compound.

Rationale: This method separates this compound from other compounds in the complex plant extract based on its polarity. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a pure this compound standard. This compound has a strong UV absorbance maximum around 320 nm, allowing for sensitive detection. [19][20] Materials & Equipment:

-

HPLC system with a UV/DAD detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) [21]* this compound analytical standard (>99% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or Formic acid (for acidifying mobile phase)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 1 mg/mL this compound in methanol.

-

From the stock solution, perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Chromatographic Conditions (Typical):

-

Mobile Phase: An isocratic or gradient mixture of acidified water and an organic solvent. A common starting point is Acetonitrile:Water with 0.1% Acetic Acid (e.g., 20:80 v/v). [21] * Flow Rate: 1.0 mL/min. [21] * Column Temperature: 30°C. [21] * Detection Wavelength: 320 nm. [19][20] * Injection Volume: 10-20 µL. [21]3. Analysis:

-

Inject the standard solutions in triplicate, starting from the lowest concentration, to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.998 for valid quantification. [22] * Inject the prepared sample extracts (from Protocol 1).

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

-

-

Calculation:

-

Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.

-

Calculate the final content in the original plant material, accounting for the initial weight and all dilution factors, typically expressed as mg per g of dry weight.

-

Conclusion

This compound stands out as a structurally vital and biologically active phytochemical, widely distributed throughout the plant kingdom. Its biosynthesis is deeply rooted in primary metabolism, originating from the shikimate pathway and culminating via the highly regulated phenylpropanoid pathway. For professionals in research and drug development, a thorough understanding of its natural sources and the intricacies of its synthesis is essential. The robust methodologies for extraction and HPLC-based quantification provided herein offer a validated framework for the accurate investigation of this promising molecule, paving the way for its further exploitation in pharmaceutical and nutraceutical applications.

References

-

Barros, J., Serrani-Yarce, J. C., Chen, F., Baxter, D., Tobim, J. W., & Dixon, R. A. (2016). Role of Caffeic Acid O-Methyltransferase in Lignin Biosynthesis. ResearchGate. Available at: [Link]

-

Kumar, N., & Pruthi, V. (2014). Potential applications of this compound from natural sources. Biotechnology Reports, 4, 86-93. Available at: [Link]

-

Călin-Sîrbu, C., et al. (2024). This compound—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 29(13), 3128. Available at: [Link]

-

Humphreys, J. M., & Chapple, C. (1999). Phenylpropanoid pathway of caffeic, ferulic and sinapic acids biosynthesis. ResearchGate. Available at: [Link]

-

Bhunia, S., et al. (2023). Proposed biosynthetic pathway of this compound via the shikimate route. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (n.d.). This compound. Wikipedia. Available at: [Link]

-

Mathew, S., & Abraham, T. E. (2004). This compound: an antioxidant found naturally in plant cell walls and feruloyl esterases involved in its release and their applications. Critical Reviews in Biotechnology, 24(2-3), 59-83. Available at: [Link]

-

Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152. Available at: [Link]

-

Pyrzynska, K. (2024). Recent examples of the extraction of this compound from natural sources. ResearchGate. Available at: [Link]

-

de Oliveira, A. C. S., et al. (2015). A Stability-Indicating HPLC-DAD Method for Determination of this compound into Microparticles. Journal of Analytical Methods in Chemistry, 2015, 286812. Available at: [Link]

-

Wikipedia contributors. (n.d.). Phenylpropanoid. Wikipedia. Available at: [Link]

-

Topakas, E., et al. (2022). This compound From Plant Biomass: A Phytochemical With Promising Antiviral Properties. Frontiers in Plant Science, 13, 827225. Available at: [Link]

-

Chen, Y., et al. (2022). Cool Temperature Enhances Growth, this compound and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis. International Journal of Molecular Sciences, 23(2), 654. Available at: [Link]

-

Ou, S., et al. (2023). Analytical methodologies for quantification of this compound and its oligomers. ResearchGate. Available at: [Link]

-

Kholov, A. K., et al. (2022). Qualitative and quantitative determination of this compound by HPTLC and HPLC methods in root resin of Ferula Tadshikorum. E3S Web of Conferences, 365, 03009. Available at: [Link]

-

Liu, M., et al. (2023). Transcriptome and Metabolome Reveal this compound as a Critical Phenylpropanoid for Drought Resistance in Dendrobium sinense. International Journal of Molecular Sciences, 24(13), 11075. Available at: [Link]

-

Chapple, C. C. S., et al. (1998). Regulation of Ferulate-5-Hydroxylase Expression in Arabidopsis in the Context of Sinapate Ester Biosynthesis. The Plant Cell, 10(8), 1245-1257. Available at: [Link]

-

da Silva, C. C. S. A., et al. (2021). Validation of HPLC and UHPLC methods for the simultaneous quantification of this compound and nicotinamide in the presence of their degradation products. Analytical Methods, 13(28), 3183-3191. Available at: [Link]

-

ZELEN, a brand of skincare products. (2021). What are the best food sources of this compound? ZELEN. Available at: [Link]

-

Chanwiset, W., et al. (2012). Phenylpropanoid pathway for synthesis of some phenolic compounds in Lamiaceae plants. ResearchGate. Available at: [Link]

-

BQC. (n.d.). This compound Detection Method. BQC. Available at: [Link]

-

Kareparamban, J., et al. (2012). A Validated High-performance Liquid Chromatograhy Method for Estimation of this compound in Asafoetida and Polyherbal Preparation. Indian Journal of Pharmaceutical Sciences, 74(1), 18-22. Available at: [Link]

-

Boz, H. (2015). This compound in cereals – a review. Czech Journal of Food Sciences, 33(1), 1-7. Available at: [Link]

-

Oliveira, D. M., et al. (2020). Modulation of this compound biosynthesis. ResearchGate. Available at: [Link]

-

Boz, H. (2015). This compound in Cereals - a Review. ResearchGate. Available at: [Link]

-

Reigosa, M. J., et al. (2013). This compound: An Allelochemical Troublemaker. Global Science Books. Available at: [Link]

-

Barrière, Y., et al. (2013). Putative pathways for lignins and this compound biosynthesis in maize and grasses. ResearchGate. Available at: [Link]

-

Boz, H. (2015). This compound in cereals - a review. FAO AGRIS. Available at: [Link]

-

Wikipedia contributors. (n.d.). Vanillin. Wikipedia. Available at: [Link]

- CN103319328B - Preparation method for this compound. Google Patents.

-

Slideshare. (n.d.). Shikimik acid pathway. Slideshare. Available at: [Link]

-

Singh, J., et al. (2022). This compound: extraction, estimation, bioactivity and applications for human health and food. Journal of Food Science and Technology, 59(1), 1-18. Available at: [Link]

-

S. Divakaran, & Anitha, C. T. (2021). Estimation of this compound from selected plant materials by Spectrophotometry and High performance liquid chromatography. Semantic Scholar. Available at: [Link]

-

Wikipedia contributors. (n.d.). Shikimate pathway. Wikipedia. Available at: [Link]

-

Meyer, K., Kohler, A., & Kauss, H. (1991). Biosynthesis of this compound esters of plant cell wall polysaccharides in endomembranes from parsley cells. FEBS Letters, 290(1-2), 209-212. Available at: [Link]

-

Divakaran, S. A., & Anitha, C. T. (2021). Estimation of this compound from selected plant materials by Spectrophotometry and High performance liquid chromatography. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2022). Cool Temperature Enhances Growth, this compound and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2021). This compound production by metabolically engineered Escherichia coli. BMC Biotechnology, 21(1), 53. Available at: [Link]

Sources

- 1. Potential applications of this compound from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: an antioxidant found naturally in plant cell walls and feruloyl esterases involved in its release and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vanillin - Wikipedia [en.wikipedia.org]

- 5. This compound From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. agriculturejournals.cz [agriculturejournals.cz]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. hsfbiotech.com [hsfbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. Shikimik acid pathway | PPTX [slideshare.net]

- 13. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 14. Cool Temperature Enhances Growth, this compound and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptome and Metabolome Reveal this compound as a Critical Phenylpropanoid for Drought Resistance in Dendrobium sinense | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. zhonglanindustry.com [zhonglanindustry.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. This compound: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Validated High-performance Liquid Chromatograhy Method for Estimation of this compound in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validation of HPLC and UHPLC methods for the simultaneous quantification of this compound and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Ferulic Acid Derivatives and Their Therapeutic Potential

Foreword: Beyond the Antioxidant—Engineering a New Generation of Therapeutics

Ferulic acid (FA), a phenolic acid abundant in the plant kingdom, has long been recognized for its potent antioxidant properties.[1][2][3] Found in everyday foods like tomatoes, sweet corn, and rice bran, its therapeutic potential is vast, spanning cancer, diabetes, and neurodegenerative and cardiovascular diseases.[1][2][4] However, the clinical translation of native this compound is often hampered by limitations such as poor bioavailability and metabolic instability.[5][6] This guide moves beyond the foundational understanding of this compound to explore the strategic design, synthesis, and evaluation of its derivatives—molecules engineered to overcome these limitations and unlock new therapeutic frontiers. For researchers and drug development professionals, this document serves as a technical primer on the causality behind the chemical modifications of this compound and the validation of their enhanced biological efficacy.

The Rationale for Derivatization: Enhancing Nature's Blueprint

The therapeutic efficacy of this compound is intrinsically linked to its chemical structure: a phenolic nucleus and an extended side chain conjugation that allow it to readily form a resonance-stabilized phenoxyl radical, effectively neutralizing damaging free radicals.[1][2] The primary functional groups—the phenolic hydroxyl and the carboxylic acid—are prime targets for chemical modification.

The core objectives for creating FA derivatives include:

-

Improved Bioavailability: Modifying the polarity of FA can enhance its absorption and transport across biological membranes.[5][6]

-

Enhanced Potency: Structural modifications can increase the intrinsic antioxidant or anti-inflammatory activity of the molecule.[7][8]

-

Targeted Delivery: Conjugating FA with other molecules can direct it to specific tissues or cellular compartments.

-

Multi-Targeting Capabilities: Creating hybrid molecules that combine the pharmacophore of FA with another active agent can address complex diseases with a single compound.[9][10]

Key Synthetic Strategies

The synthesis of FA derivatives commonly involves established organic chemistry reactions targeting its key functional groups.

-

Esterification & Amidation: The carboxyl group is readily converted into esters or amides. This strategy is often used to increase lipophilicity, potentially improving cell membrane permeability. For instance, conjugating FA with amino acids can leverage peptide transporter systems to increase uptake.[5]

-

Perkin Reaction: This reaction is a classic method for synthesizing cinnamic acid derivatives, involving the condensation of an aromatic aldehyde with an acid anhydride. It is particularly useful for creating derivatives with substitutions on the acrylic acid side chain, such as introducing a phenyl group at the α-position to generate a 2,3-diphenylprop-2-enoic acid core, which has shown enhanced antioxidant activity.[7][11]

-

Etherification: The phenolic hydroxyl group can be modified to form ethers, which can alter the molecule's antioxidant capacity and metabolic stability.

The Mechanistic Core: Potentiating Antioxidant and Anti-inflammatory Action

The foundational therapeutic value of FA and its derivatives stems from their ability to counteract oxidative stress and inflammation, two processes at the heart of numerous chronic diseases.

Enhanced Free Radical Scavenging

The antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This creates a phenoxyl radical that is stabilized by resonance across the entire molecule, preventing it from propagating further radical chain reactions.

Caption: Workflow for the cytoprotection assay.

Quantitative Data Summary

The following table summarizes the antioxidant activity of selected FA derivatives from literature, showcasing how modifications impact potency.

| Compound ID | Modification | Assay | IC50 (µM) or Activity | Reference |

| This compound (FA) | Parent Compound | DPPH | ~70-80 µM | |

| FAN067 | α-phenyl substitution | DPPH | 59.51 µM | |

| FAN068 | α-phenyl substitution | DPPH | 62.53 µM | |

| Compound 1i | Thiazolidin-4-one derivative (2,3-diOH phenyl) | Total Antioxidant Activity | ~4x more active than FA | |

| Piperazine Ferulate (PF) | Piperazine salt | SOD-like activity | Enhances SOD levels |

Future Directions and Concluding Remarks

The field of this compound derivatives is rapidly evolving. While preclinical data are overwhelmingly positive, the critical next step is rigorous clinical validation. Future research should focus on:

-

Pharmacokinetics and ADME: Detailed studies on the absorption, distribution, metabolism, and excretion of lead derivatives are essential for clinical translation.

-

Long-Term Safety: Comprehensive toxicological studies are required to ensure the safety of these novel chemical entities.

-

Advanced Formulations: The use of nanodelivery systems, such as nanoliposomes, can further improve the bioavailability and therapeutic index of FA derivatives.

References

-

The treatment of cardiovascular diseases: a review of this compound and its derivatives. Ingenta Connect. [Link]

-

Design and Synthesis of this compound Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]

-

This compound: Therapeutic Potential Through Its Antioxidant Property. PMC - PubMed Central. [Link]

-

Assessment of In Vitro Antioxidant activity of Some New this compound Derivatives. PubMed. [Link]

-

The treatment of cardiovascular diseases: a review of this compound and its derivatives. Europe PMC. [Link]

-

A Comprehensive Review on Therapeutic Applications of this compound and its Novel Analogues: A Brief Literature. ResearchGate. [Link]

-

This compound: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. PubMed Central. [Link]

-

This compound: Therapeutic Potential Through Its Antioxidant Property. J-Stage. [Link]

-

This compound: Therapeutic Potential Through Its Antioxidant Property. Semantic Scholar. [Link]

-

Synthesis and biological activities of this compound derivatives. PubMed. [Link]

-

Solid Phase Syntheses of this compound Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl Tyrosine. The Open Biotechnology Journal. [Link]

-

This compound and derivatives: molecules with potential application in the pharmaceutical field. SciELO. [Link]

-

Design, synthesis, antiviral activities of this compound derivatives. Frontiers. [Link]

-

Exploitation of the multitarget role of new ferulic and gallic acid derivatives in oxidative stress-related Alzheimer's disease therapies: design, synthesis and bioevaluation. RSC Publishing. [Link]

-

Molecular mechanism of this compound and its derivatives in tumor progression. PMC - NIH. [Link]

-

Derivatives of this compound: Structure, Preparation and Biological Activities. Annual Research & Review in Biology. [Link]

-

Derivatives of this compound: Structure, Preparation and Biological Activities. Semantic Scholar. [Link]

-

Design and Synthesis of this compound Derivatives with Trifluoromethyl Pyrimidine and Amide Frameworks for Combating Postharvest Kiwifruit Soft Rot Fungi. ACS Publications. [Link]

-

Rational Design of Multifunctional this compound Derivatives Aimed for Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

The Role of this compound in Selected Malignant Neoplasms. MDPI. [Link]

- Application of this compound derivative as neuroprotective drug.

-

This compound as a promising candidate for developing selective and effective anti-cancer therapies. Ministry of Health and Prevention - UAE. [Link]

-

Therapeutic Potential of this compound in Alzheimer's Disease. Bentham Science Publishers. [Link]

-

Molecular mechanism of this compound and its derivatives in tumor progression. ResearchGate. [Link]

-

Antioxidant Properties of this compound on cardiovascular diseases. Avicenna Journal of Phytomedicine. [Link]

-

Recent Advances in the Neuroprotective Properties of this compound in Alzheimer's Disease: A Narrative Review. PubMed Central. [Link]

-

Comparative evaluation of the antioxidant capacity of this compound and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science. [Link]

-

Computational and experimental validation of antioxidant properties of synthesized bioactive this compound derivatives. Taylor & Francis Online. [Link]

-

Molecular mechanism of this compound and its derivatives in tumor progression. PubMed. [Link]

-

The Antioxidant Properties, Metabolism, Application and Mechanism of this compound in Medicine, Food, Cosmetics, Livestock and Poultry. MDPI. [Link]

-

Potential Therapeutic Efficacy of this compound and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. PMC - PubMed Central. [Link]

-

Potential Therapeutic Efficacy of this compound and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. ResearchGate. [Link]

-

This compound: A Review of Mechanisms of Action, Absorption, Toxicology, Application on Wound Healing. Revista Virtual de Química. [Link]

-

Protective Effects of this compound on Metabolic Syndrome: A Comprehensive Review. MDPI. [Link]

-

Relationship: Cardiovascular Disease and this compound. Caring Sunshine. [Link]

-

Use of this compound in the Management of Diabetes Mellitus and Its Complications. ResearchGate. [Link]

-

New this compound and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. PMC - NIH. [Link]

-

Cardioprotective Effects of this compound Through Inhibition of Advanced Glycation End Products in Diabetic Rats with Isoproterenol-Induced Myocardial Infarction. MDPI. [Link]

-

This compound: A Promising Therapeutic Phytochemical and Recent Patents Advances. Bentham Science. [Link]

-

Use of this compound in the Management of Diabetes Mellitus and Its Complications. PubMed. [Link]

-

Anti-Diabetic Effect of this compound and Derivatives: An Update. ResearchGate. [Link]

-

This compound. Wikipedia. [Link]

-

This compound exerts its antidiabetic effect by modulating insulin-signalling molecules in the liver of high-fat diet and fructose-induced type-2 diabetic adult male rat. PubMed. [Link]

Sources

- 1. This compound: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Therapeutic Potential Through Its Antioxidant Property [jstage.jst.go.jp]

- 3. This compound: Therapeutic Potential Through Its Antioxidant Property | Semantic Scholar [semanticscholar.org]

- 4. The treatment of cardiovascular diseases: a review of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid Phase Syntheses of this compound Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl Tyrosine [openbiotechnologyjournal.com]

- 6. New this compound and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of this compound Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent | MDPI [mdpi.com]

- 8. Assessment of In Vitro Antioxidant activity of Some New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploitation of the multitarget role of new ferulic and gallic acid derivatives in oxidative stress-related Alzheimer's disease therapies: design, syn ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00766B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Design, synthesis, antiviral activities of this compound derivatives [frontiersin.org]

- 12. Molecular mechanism of this compound and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

The Cardioprotective Potential of Ferulic Acid: A Technical Guide to Preclinical Evidence and Mechanisms

Foreword for the Research Professional

Ferulic acid (FA), a ubiquitous phenolic compound derived from sources such as rice bran, wheat, and oats, has garnered significant scientific interest for its pleiotropic therapeutic properties.[1][2] While its antioxidant and anti-inflammatory activities are well-documented, a compelling body of preclinical evidence now illuminates its potent cardioprotective effects.[3][4][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere literature review to provide a synthesized, actionable understanding of FA's mechanisms of action in the context of cardiovascular disease. Herein, we dissect the key signaling pathways modulated by FA, present detailed experimental protocols for evaluating its efficacy in established preclinical models, and offer a critical perspective on its translational potential. Our objective is to equip you with the foundational knowledge and methodological insights necessary to advance the investigation of this compound as a novel therapeutic agent for cardiac pathologies.

The Mechanistic Cornerstone: How this compound Protects the Heart

Preclinical investigations have consistently demonstrated that this compound's cardioprotective effects are not attributable to a single mode of action but rather to its ability to modulate multiple, interconnected signaling pathways implicated in cardiac injury and remodeling.[3] The primary mechanisms can be categorized into four key areas: attenuation of oxidative stress, suppression of inflammation, inhibition of apoptosis, and mitigation of cardiac fibrosis.

Attenuation of Oxidative Stress: The Nrf2-Keap1 Axis

A fundamental driver of cardiovascular pathology is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them.[6] this compound has been shown to be a potent scavenger of free radicals and an enhancer of endogenous antioxidant defenses.[5][7]

A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cellular antioxidant capacity.[8]

Suppression of Inflammation: Inhibition of the NF-κB Pathway

Inflammation is a critical component in the pathogenesis of various cardiovascular diseases, including atherosclerosis and myocardial infarction.[7] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[9] In its inactive state, NF-κB is bound to the inhibitory protein IκB in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9]

Preclinical studies have demonstrated that this compound can inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators and mitigating cardiac inflammation.[7][9]

Inhibition of Apoptosis: Modulation of the Bcl-2/Bax Ratio

Cardiomyocyte apoptosis, or programmed cell death, is a key contributor to the loss of functional myocardium in conditions like myocardial infarction and heart failure.[10] The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.[11][12] The ratio of Bcl-2 to Bax is a key determinant of cell fate, with a higher ratio favoring survival.[11]

This compound has been shown to exert anti-apoptotic effects by increasing the expression of Bcl-2 and decreasing the expression of Bax, thereby shifting the balance towards cell survival and reducing cardiomyocyte death.[10][11]

Mitigation of Cardiac Fibrosis: Targeting the TGF-β/Smad Pathway